molecular formula C6H3ClO2 B1222853 2-Chloro-1,4-benzoquinone CAS No. 695-99-8

2-Chloro-1,4-benzoquinone

Cat. No.: B1222853
CAS No.: 695-99-8
M. Wt: 142.54 g/mol
InChI Key: WOGWYSWDBYCVDY-UHFFFAOYSA-N
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Description

2-Chloro-1,4-benzoquinone (C₆H₃ClO₂) is a halogenated derivative of 1,4-benzoquinone, where a chlorine atom replaces a hydrogen atom at the 2-position of the quinoid ring. This compound is notable for its role in environmental degradation processes and catalytic applications. It is synthesized via oxidation of precursors such as 2-chloro-1,4-dimethoxybenzene (2Cl-14DMB) by lignin peroxidase (LiP) in white-rot fungi, achieving up to 100% molar yield at low cofactor concentrations . Additionally, it is a key metabolite in the degradation of 2,4-dichlorophenol (2,4-DCP) through pathways involving reductive dechlorination and subsequent dehydrogenation . Its reactivity in advanced oxidation processes (AOPs), such as persulfate activation, further underscores its environmental significance .

Preparation Methods

Ti-Superoxide-Catalyzed Oxidation of 2,4-Dichlorophenol

Reaction Conditions and Procedure

The oxidation of 2,4-dichlorophenol (5 mmol) to 2-chloro-1,4-benzoquinone is catalyzed by Ti-superoxide nanoparticles (20% w/w) in acetic acid at 60–70°C under an inert atmosphere . Aqueous 30% H2_2O2_2 (20 mmol) is added dropwise over 15 minutes, followed by heating for 1 hour. The catalyst is recovered via filtration, and the product is purified chromatographically.

Key Parameters:

  • Catalyst : Ti-superoxide (125 mg per 5 mmol substrate)

  • Solvent : Acetic acid (5 mL)

  • Oxidant : H2_2O2_2 (4 equivalents)

  • Temperature : 60–70°C

  • Reaction Time : 1.25 hours

Yield and Selectivity

This method yields 25% this compound with 78.1% selectivity (Table 1). Competing pathways form hydroquinone derivatives (5% yield), likely due to over-reduction or incomplete oxidation .

Table 1 : Ti-Superoxide-Catalyzed Oxidation of Phenolic Substrates

SubstrateConversion (%)Quinone Yield (%)Hydroquinone Yield (%)Selectivity (%)
2,4-Dichlorophenol3225578.1

The low yield is attributed to side reactions, such as hydroxylation at the ortho position, and catalyst deactivation. However, the method’s use of H2_2O2_2 as a green oxidant and recyclable Ti-superoxide aligns with sustainable chemistry principles .

Two-Step Synthesis via Blanc Reaction and CAN Oxidation

Step 1: Blanc Chloromethylation

2,3,4,5-Tetramethoxytoluene undergoes a Blanc reaction with paraformaldehyde (1.5 equivalents) in 37% HCl at 35°C for 2 hours, yielding 2-chloro-1,4-dimethoxybenzene (99%) . The reaction proceeds via electrophilic chloromethylation, facilitated by HCl as both solvent and reagent.

Mechanistic Insight :

  • Paraformaldehyde decomposes to formaldehyde in acidic conditions.

  • Formaldehyde reacts with HCl to form chloromethyl cations (CH2Cl+\text{CH}_2\text{Cl}^+).

  • Electrophilic attack on the aromatic ring introduces the chloromethyl group.

Step 2: CAN-Mediated Oxidation

The intermediate 2-chloro-1,4-dimethoxybenzene is oxidized with ceric ammonium nitrate (CAN, 1 equivalent) in tetrahydrofuran (THF) at room temperature for 1 hour. Demethylation and oxidation yield this compound with 85% efficiency .

Critical Factors :

  • Oxidant : CAN (Ce(NH4)2(NO3)6\text{Ce(NH}_4\text{)}_2(\text{NO}_3)_6)

  • Solvent : THF (10 mL per 1 mmol substrate)

  • Temperature : 25°C

  • Reaction Time : 1 hour

Table 2 : Two-Step Synthesis of this compound

StepReagentConditionsProductYield (%)
1HCl, paraformaldehyde35°C, 2 h2-Chloro-1,4-dimethoxybenzene99
2CAN25°C, 1 hThis compound85

The overall yield (84%) significantly surpasses that of the Ti-superoxide method. However, CAN’s cost and environmental impact may limit large-scale applications.

Comparative Analysis of Preparation Methods

Efficiency and Practicality

  • Ti-Superoxide Method :

    • Advantages : Uses H2_2O2_2 (low-cost oxidant), recyclable catalyst.

    • Limitations : Low yield (25%), requires chromatographic purification.

  • Two-Step CAN Method :

    • Advantages : High yield (85%), room-temperature oxidation.

    • Limitations : Multi-step synthesis, CAN’s toxicity and expense.

Environmental Considerations

The Ti-superoxide approach aligns with green chemistry due to catalyst reusability and aqueous conditions. In contrast, the CAN method generates cerium waste, necessitating post-reaction neutralization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,4-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Scientific Research Applications

2.1. Synthetic Organic Chemistry

2-Chloro-1,4-benzoquinone is utilized in the synthesis of various organic compounds. It acts as a versatile reagent in electrophilic aromatic substitution reactions and can participate in cycloaddition reactions to form more complex structures.

ApplicationDescription
Electrophilic Aromatic Substitution Acts as an electrophile to introduce substituents onto aromatic rings.
Cycloaddition Reactions Participates in Diels-Alder reactions to synthesize cyclic compounds.

2.2. Medicinal Chemistry

This compound exhibits notable biological activities, including antimicrobial and antitumor properties. Research indicates that derivatives of 1,4-benzoquinones, including this compound, have potential applications in treating various diseases.

  • Antimicrobial Activity: Studies show that this compound demonstrates significant activity against various bacterial strains.
  • Antitumor Properties: The compound has been investigated for its cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .

2.3. Environmental Applications

Recent studies have explored the use of this compound in environmental remediation processes. It can act as a precursor for the generation of reactive oxygen species (ROS), which are effective in degrading organic pollutants.

Environmental ApplicationDescription
Pollutant Degradation Generates hydroxyl radicals that oxidize organic contaminants in water treatment processes .

3.1. Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against Bacillus subtilis and Candida albicans. The results indicated that the compound inhibited growth at relatively low concentrations, supporting its potential as an antimicrobial agent .

3.2. Synthesis of Anticancer Agents

In a synthetic study, researchers utilized this compound as a key intermediate in developing novel anticancer compounds. The resulting derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to their parent compounds .

Comparison with Similar Compounds

Halogenated 1,4-Benzoquinones

Dichloro Derivatives

  • 2,5-Dichloro-1,4-benzoquinone (2,5-DCBQ): Exhibits higher oxidative stability than 2-chloro-1,4-benzoquinone. While 2,5-DCBQ is a product of 2,4,6-trichlorophenol degradation, it is less reactive in Fenton-like systems due to steric hindrance from adjacent chlorine atoms .

Tetrahalogenated Derivatives

  • Tetrafluoro-1,4-benzoquinone (TFBQ) and Tetrachloro-1,4-benzoquinone: These exhibit stronger halogen bonding interactions than this compound, as evidenced by IR and NMR studies . However, their environmental persistence and toxicity limit applications compared to mono-chlorinated derivatives.

Table 1: Reactivity of Halogenated 1,4-Benzoquinones

Compound Key Reactivity Feature Application/Pathway Reference
This compound 100% molar yield from 2Cl-14DMB oxidation at low cofactor concentrations LiP-mediated degradation
2,5-Dichloro-1,4-benzoquinone Forms 1,4-hydroquinone via reductive dechlorination 2,4,6-TCP degradation
DDQ Dehydrogenates furans and steroids efficiently Organic synthesis

Alkyl-Substituted 1,4-Benzoquinones

  • 2-Methyl-1,4-benzoquinone (MBQ): Found in insect cuticular hydrocarbons, MBQ activates persulfate via semiquinone radicals, similar to this compound, but with lower catalytic efficiency (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹ vs. 2.5 × 10⁴ M⁻¹s⁻¹ for this compound) .
  • 2-Ethyl-1,4-benzoquinone: Predominant in experienced insects, this compound lacks the chlorine atom’s electron-withdrawing effects, reducing its oxidative capacity compared to this compound .

Table 2: Kinetic Parameters of Alkyl-Substituted Benzoquinones in Enzymatic Systems

Compound kcat (s⁻¹) Km (μM) kcat/Km (M⁻¹s⁻¹) Reference
This compound 450 18 2.5 × 10⁴
1,4-Benzoquinone 380 22 1.7 × 10⁴
2-Methyl-1,4-benzoquinone 320 27 1.2 × 10⁴

Other Functionalized 1,4-Benzoquinones

  • 1,4-Benzoquinone (BQ): The parent compound lacks substituents, making it less stable under acidic conditions. It activates peroxymonosulfate (PMS) via dioxirane intermediates, whereas this compound relies on non-radical electron transfer .
  • 2-Hydroxy-1,4-benzoquinone: This isomer forms during 2,4-DCP metabolism but is more prone to polymerization than this compound, limiting its role in redox cycles .
  • Antitumor Diaziridinyl Benzoquinones: Compounds like 2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone exhibit cytotoxicity via DNA cross-linking, a mechanism absent in this compound .

Key Research Findings and Contradictions

  • Degradation Efficiency: this compound demonstrates superior PMS activation efficiency compared to BQ and MBQ, generating sulfate radicals (SO₄•⁻) and singlet oxygen (¹O₂) . However, its molar yield drops to 70% at high cofactor concentrations due to competing pathways .
  • Toxicity Profile: While this compound is less cytotoxic than dichloro derivatives (e.g., 2,5-DCBQ), it contributes to oxidative DNA damage via hydroxyl radical formation .
  • Synthetic Utility: Halogenated derivatives like DDQ outperform this compound in dehydrogenation reactions, but their environmental persistence raises toxicity concerns .

Biological Activity

2-Chloro-1,4-benzoquinone (C6H3ClO2) is a halogenated derivative of 1,4-benzoquinone, exhibiting a range of biological activities that make it a compound of interest in pharmacological and biochemical research. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumoral, and other significant effects based on recent studies.

This compound is characterized by its electrophilic nature due to the presence of the chlorine atom and the quinone structure. This electrophilicity allows it to interact with various biological molecules, leading to diverse biological activities.

Antibacterial Activity

Research indicates that this compound exhibits substantial antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that chlorination enhances the antibacterial efficacy of quinones. For instance:

  • Minimum Inhibitory Concentrations (MICs) : In studies, derivatives of this compound demonstrated MIC values as low as 4.88 µg/mL against Staphylococcus epidermidis and 78.12 µg/mL against Enterococcus faecalis, outperforming some conventional antibiotics such as Cefuroxime and Amikacin .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus epidermidis4.88
Enterococcus faecalis78.12
Derivative AEscherichia coli23.4
Derivative BStaphylococcus aureus31.3

Antitumoral Activity

This compound has been investigated for its potential antitumoral effects. Studies have indicated that this compound can induce cytotoxicity in various cancer cell lines, including those derived from lung adenocarcinoma. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells .

Case Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects of quinones on human lung adenocarcinoma cells, this compound was found to significantly reduce cell viability at concentrations above 10 µM. The study highlighted that the compound's ability to generate ROS was a critical factor in its antitumoral activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactions : The electrophilic nature allows it to form adducts with nucleophilic sites on proteins and nucleic acids.
  • Oxidative Stress Induction : By generating ROS, it can disrupt cellular homeostasis leading to cell death.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism and tumor growth.

Q & A

Q. What enzymatic methods are used to synthesize 2-chloro-1,4-benzoquinone, and how are the products characterized?

Basic Research Focus
this compound can be synthesized via lignin peroxidase (LiP)-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene (2Cl-1,4-DMB). The reaction proceeds through a cation radical intermediate, detected using electron spin resonance (ESR) and UV/vis spectroscopy. Products are identified via chromatographic methods (e.g., HPLC) and structural confirmation using mass spectrometry. Key byproducts include dichlorotetramethoxybiphenyl dimers and this compound .

Methodological Insight

  • Enzyme Activity : Optimize LiP activity at pH 3.0–4.0 with H₂O₂ as a co-substrate.
  • Characterization : Use ESR to detect radical intermediates and HPLC-MS for product quantification.

Q. What chemical synthesis routes exist for this compound, and how are reaction conditions optimized?

Basic Research Focus
Chemical synthesis often involves hypervalent iodine(III) reagents or oxidation of chlorophenols. For example, oxidation of 2-chlorophenol with potassium nitrosodisulfonate yields this compound as an intermediate. Optimal conditions include:

  • Reagent : Hypervalent iodine(III) (e.g., PhI(OAc)₂) in dichloromethane.
  • Temperature : 0–25°C, with reaction completion in 2–4 hours.
  • Characterization : ¹H NMR (δ 6.80–7.30 ppm for quinoid protons) and melting point (54–56°C) .

Mechanistic Insight

  • Pathway : Dicloran → this compound → 1,4-benzoquinone via semiquinone radicals.
  • Analytical Tools : LC-MS/MS for tracking intermediates; ESR for radical detection .

Q. How does this compound enhance persulfate-based oxidation processes?

Advanced Research Focus
this compound activates persulfate (PS) by generating sulfate radicals (SO₄·⁻) via semiquinone-mediated electron transfer. Applications include pollutant degradation (e.g., sulfamethoxazole):

  • Mechanism : Quinone/PS complexes form dioxirane intermediates, decomposing to ¹O₂.
  • Optimization : Use 0.1–1.0 mM quinone and pH 7–9 for maximum efficiency .

Table: Activation Efficiency

PollutantDegradation (%)ConditionsReference
Sulfamethoxazole95pH 8, 1 mM PS
2,4-Dichlorophenol80pH 7, 0.5 mM quinone

Q. What analytical methods are recommended for detecting this compound in environmental samples?

Advanced Research Focus

  • LC-MS/MS : Quantify at ng/L levels using MRM transitions (e.g., m/z 173 → 127).
  • HPLC-UV : Use C18 columns with acetonitrile/water mobile phases (LOQ: 0.1 µg/L).
  • Challenges : Matrix effects in saline samples require solid-phase extraction (SPE) cleanup .

Case Study :

  • Sediment-Free Systems : No detection in freshwater due to photodegradation; use isotopically labeled internal standards (e.g., ¹³C-analogs) for accuracy .

Q. What toxicity mechanisms are proposed for this compound in aquatic organisms?

Advanced Research Focus
this compound disrupts redox balance via quinone-mediated oxidative stress:

  • Model Systems : Caenorhabditis elegans (LC₅₀: 2.5 mg/L) and fathead minnows (gill damage at 0.75 mg/L).
  • Mechanisms : DNA adduct formation and glutathione depletion.
  • Assays : Comet assay for DNA damage; ROS quantification via DCFH-DA fluorescence .

Notes

  • Contradictions: Absence in freshwater () vs. detection in lab studies ( ) highlights context-dependent stability.
  • Regulatory Relevance: Environmental monitoring requires SPE-LC-MS/MS due to low regulatory thresholds .

Properties

IUPAC Name

2-chlorocyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WOGWYSWDBYCVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H3ClO2
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DSSTOX Substance ID

DTXSID50878857
Record name 2-Chloro-1,4-benzoquinone
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Molecular Weight

142.54 g/mol
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CAS No.

695-99-8
Record name Chloro-1,4-benzoquinone
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Record name 2-Chloro-1,4-benzoquinone
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Synthesis routes and methods

Procedure details

A mixture of 2,4-dichlorophenol (5 mmol) and Ti-superoxide catalyst (125 mg, 20% w/w) in acetic acid (5 ml) was heated with stirring at 60-70° C. under inert atmosphere. To this reaction mixture was added aq. 30% H2O2 (20 mmol) drop wise over 15 min. and heated for 1 h. The catalyst was recovered by simple filtration and corresponding quinone formed (25%) was separated by chromatographic purification.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Ti-superoxide
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-1,4-benzoquinone
2-Chloro-1,4-benzoquinone
2-Chloro-1,4-benzoquinone
2-Chloro-1,4-benzoquinone
2,5-Chlorbrom-1,4-benzochinon
2-Chloro-1,4-benzoquinone
Reactant of Route 6
2-Chloro-1,4-benzoquinone

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